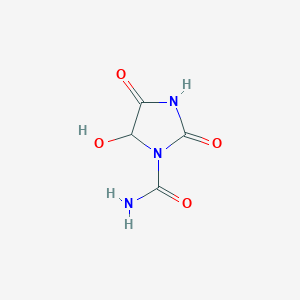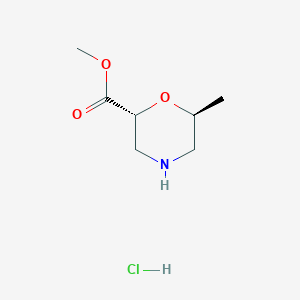
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, which means it has a particular three-dimensional arrangement of atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a morpholine derivative with a methylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted morpholine derivatives with various functional groups attached to the morpholine ring.
Wissenschaftliche Forschungsanwendungen
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Rel-methyl (2R,6S)-4-benzyl-6-methylpiperazine-2-carboxylate: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Rel-methyl (2R,6S)-6-methylpiperidine-2-carboxylate: Another related compound with a different ring structure, which affects its reactivity and applications.
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
methyl (2R,6S)-6-methylmorpholine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
MMUZHRYXGJOWPH-RIHPBJNCSA-N |
Isomerische SMILES |
C[C@H]1CNC[C@@H](O1)C(=O)OC.Cl |
Kanonische SMILES |
CC1CNCC(O1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




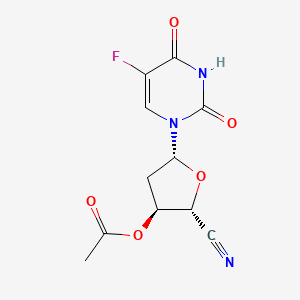
![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)

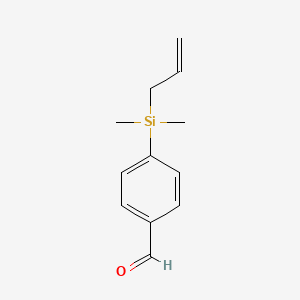
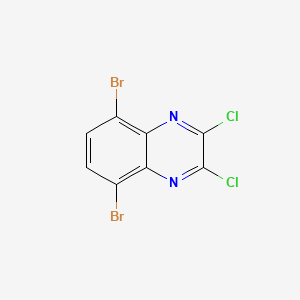
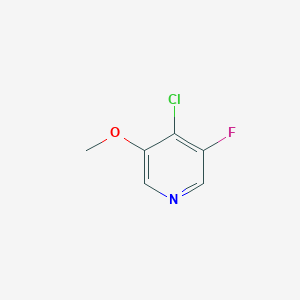
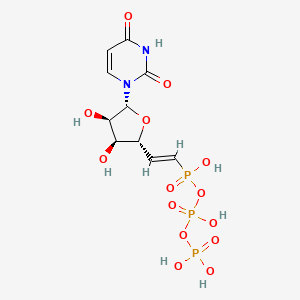

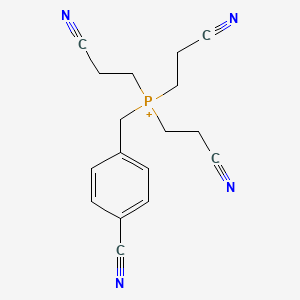
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)

